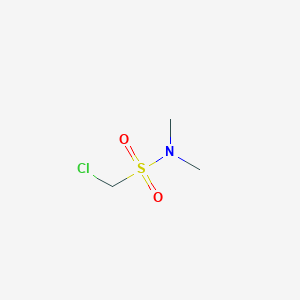
1-氯-N,N-二甲基甲磺酰胺
描述
1-Chloro-N,N-dimethylmethanesulfonamide is a chemical compound with the molecular formula C3H8ClNO2S and a molecular weight of 157.62 g/mol . It is known for its use in various chemical reactions and applications in scientific research.
科学研究应用
1-Chloro-N,N-dimethylmethanesulfonamide is utilized in various scientific research fields, including:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Industry: The compound is employed in the production of specialty chemicals and intermediates.
生化分析
Biochemical Properties
1-Chloro-N,N-dimethylmethanesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the formation of covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. For instance, it can act as an alkylating agent, modifying the active sites of enzymes and thereby altering their catalytic properties .
Cellular Effects
The effects of 1-Chloro-N,N-dimethylmethanesulfonamide on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can induce changes in the expression levels of specific genes, leading to alterations in protein synthesis and metabolic activities. Additionally, it can disrupt normal cell signaling pathways, resulting in modified cellular responses .
Molecular Mechanism
At the molecular level, 1-Chloro-N,N-dimethylmethanesulfonamide exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. The compound’s ability to form covalent bonds with nucleophilic sites on enzymes results in the inhibition of their activity. This inhibition can lead to changes in gene expression and subsequent alterations in cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Chloro-N,N-dimethylmethanesulfonamide change over time. The compound’s stability and degradation play crucial roles in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also influence cellular activities. Long-term exposure to 1-Chloro-N,N-dimethylmethanesulfonamide can lead to persistent changes in cellular functions, both in vitro and in vivo .
Dosage Effects in Animal Models
The effects of 1-Chloro-N,N-dimethylmethanesulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Threshold effects have been observed, where a specific dosage level results in noticeable changes in cellular and physiological functions. Toxicity studies have highlighted the importance of determining safe dosage levels to avoid adverse effects .
Metabolic Pathways
1-Chloro-N,N-dimethylmethanesulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized through enzymatic reactions, leading to the formation of different metabolites. These metabolic pathways play a crucial role in determining the compound’s overall effects on cellular functions .
Transport and Distribution
The transport and distribution of 1-Chloro-N,N-dimethylmethanesulfonamide within cells and tissues are essential for its activity. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation. Understanding the transport mechanisms is crucial for determining the compound’s bioavailability and overall impact on cellular functions .
Subcellular Localization
1-Chloro-N,N-dimethylmethanesulfonamide exhibits specific subcellular localization, which influences its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and subsequent effects on cellular functions .
准备方法
1-Chloro-N,N-dimethylmethanesulfonamide can be synthesized through several methods. One common synthetic route involves the reaction of N,N-dimethylmethanesulfonamide with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions . The reaction typically takes place at room temperature and yields the desired product after purification.
化学反应分析
1-Chloro-N,N-dimethylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
作用机制
The mechanism of action of 1-Chloro-N,N-dimethylmethanesulfonamide involves its ability to act as an electrophile due to the presence of the chlorine atom. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various products. The compound can interact with molecular targets such as enzymes and proteins, affecting their activity and function .
相似化合物的比较
1-Chloro-N,N-dimethylmethanesulfonamide can be compared to other similar compounds, such as:
N,N-Dimethylmethanesulfonamide: Lacks the chlorine atom and has different reactivity.
1-Bromo-N,N-dimethylmethanesulfonamide: Contains a bromine atom instead of chlorine, leading to variations in reactivity and applications.
1-Iodo-N,N-dimethylmethanesulfonamide: Contains an iodine atom, which also affects its chemical behavior.
These comparisons highlight the unique properties and reactivity of 1-Chloro-N,N-dimethylmethanesulfonamide, making it valuable in specific research and industrial applications.
属性
IUPAC Name |
1-chloro-N,N-dimethylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClNO2S/c1-5(2)8(6,7)3-4/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXITUKQGFPKRMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448718 | |
| Record name | 1-Chloro-N,N-dimethylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35427-68-0 | |
| Record name | 1-Chloro-N,N-dimethylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-N,N-dimethylmethanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


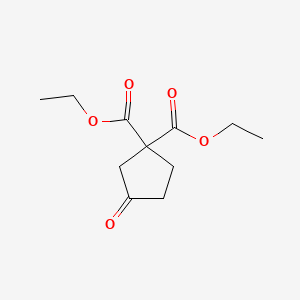
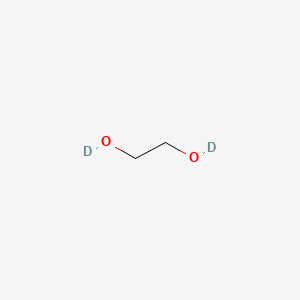
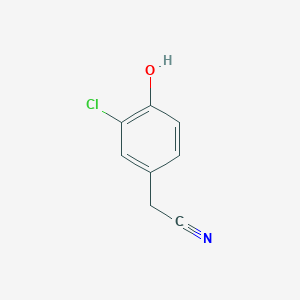
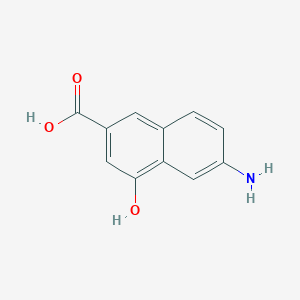

![2-Bromo-10H-indolo[3,2-b]quinoline](/img/structure/B1609837.png)
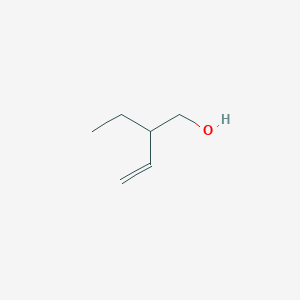
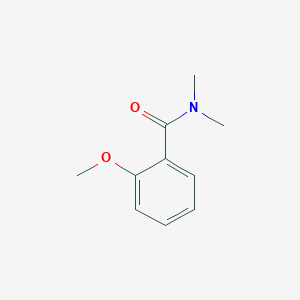
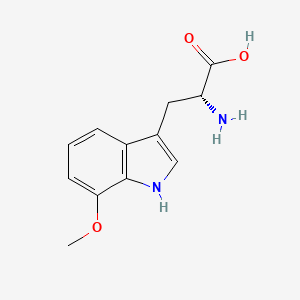
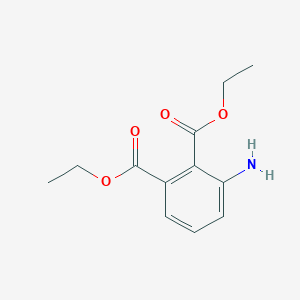

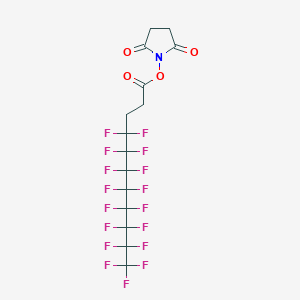
![Bis[tris(3-(perfluorooctyl)phenyl)phosphine]palladium(II) dichloride](/img/structure/B1609849.png)
![Oxetane, 3-[(cyclohexyloxy)methyl]-3-ethyl-](/img/structure/B1609850.png)
